Cas no 85559-46-2 (4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid)

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid structure
85559-46-2 structure
Nom du produit:4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
Numéro CAS:85559-46-2
Le MF:C9H5F3N2O2
Mégawatts:230.143412351608
MDL:MFCD00236809
CID:723114
PubChem ID:128718

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Propriétés chimiques et physiques

Nom et identifiant

    • Benzoic acid,4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
    • 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid
    • 4-(1-Azi-2002002-trifluoroethyl)benzoicacid
    • 4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid
    • 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid
    • 4-(3-Trifluoromethyldiazirino)benzoic acid
    • 4-[3-(fluoromethyl)-3H-diazirin-3-yl]benzoic acid
    • 4-[3-(trifluoromethyl)-3h-diaziren-3-yl]benzoic acid
    • 4-[3-(trifluoromethyl)-3H-diazirine-3-yl]benzoic acid
    • 4-Atfeb
    • Benzoic acid,4-(3-(trifluoromethyl)-3H-diazirin-3-yl)
    • TDBA
    • 4-(3-(trifluoromethyl)-3h-diazirin-3-yl)benzoic acid
    • Benzoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • p-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid;4-(3-Trifluoromethyldiazirino)benzoic acid;TDBA
    • Benzoic acid, 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-
    • 4-[3-(trifluoromethyl)
    • 3H-Diazirine, benzoic acid deriv. (ZCI)
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (ACI)
    • 3-(4-Carboxyphenyl)-3-trifluoromethyldiazirine
    • T2820
    • DTXCID30157238
    • ES9VAY6FMP
    • DTXSID00234747
    • AS-44059
    • SCHEMBL2380170
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoicAcid
    • UNII-ES9VAY6FMP
    • MFCD00236809
    • EN300-1697722
    • SY055461
    • CS-0008640
    • 4-(1-Azi-2,2,2-trifluoroethyl)benzoate
    • AKOS027320573
    • 85559-46-2
    • 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
    • MDL: MFCD00236809
    • Piscine à noyau: 1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
    • La clé Inchi: CZPAJVBVULSLGG-UHFFFAOYSA-N
    • Sourire: O=C(C1C=CC(C2(N=N2)C(F)(F)F)=CC=1)O

Propriétés calculées

  • Qualité précise: 230.03000
  • Masse isotopique unique: 230.030312
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 2
  • Complexité: 326
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 62
  • Le xlogp3: 2.4
  • Charge de surface: 0

Propriétés expérimentales

  • Dense: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 125°C(lit.)
  • Point d'ébullition: 298.6°C at 760 mmHg
  • Point d'éclair: 134.4°C
  • Indice de réfraction: 1.572
  • Solubilité: Très légèrement soluble (0,16 G / l) (25 ºC),
  • Le PSA: 62.02000
  • Le LogP: 1.43690

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Informations de sécurité

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Données douanières

  • Code HS:2933990090
  • Données douanières:

    Code douanier chinois:

    2933990090

    Résumé:

    2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044930-250mg
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
85559-46-2 98%
250mg
¥501.00 2024-07-28
eNovation Chemicals LLC
D557572-1g
Benzoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
85559-46-2 96%
1g
$870 2024-05-25
Chemenu
CM161770-100mg
4-[3-(Trifluoromethyl)-3h-diazirin-3-yl]benzoic acid
85559-46-2 95%
100mg
$*** 2023-03-29
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031620-1g
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid,97%
85559-46-2 97%
1g
¥4432 2024-05-21
TRC
T791240-25mg
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
85559-46-2
25mg
$ 69.00 2023-09-05
Chemenu
CM161770-1g
4-[3-(Trifluoromethyl)-3h-diazirin-3-yl]benzoic acid
85559-46-2 95%
1g
$*** 2023-03-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP530-100mg
4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
85559-46-2 98.0%(LC&T)
100mg
¥796.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T50440-250mg
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
85559-46-2 97%
250mg
¥421.0 2023-09-06
Enamine
EN300-1697722-1.0g
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid
85559-46-2 95%
1g
$402.0 2023-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP530-500mg
4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
85559-46-2 98.0%(LC&T)
500mg
¥3373.0 2022-06-10

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Référence
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Référence
Comparative Analysis of the Reactivity of Diazirine-Based Photoaffinity Probes toward a Carbohydrate-Binding Protein
Sakurai, Kaori; et al, Asian Journal of Organic Chemistry, 2015, 4(8), 724-728

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water ;  0 °C; 18 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Diazoalkane decay kinetics from UVA-active protein labelling molecules: Trifluoromethyl phenyl diazirines
Djordjevic, Ivan; et al, Results in Chemistry, 2020, 2,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Référence
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents
Nassal, Michael, Liebigs Annalen der Chemie, 1983, (9), 1510-23

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  16 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Référence
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
2.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Référence
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  rt; 20 - 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Référence
Convenient synthesis of a [1-14C]diazirinylbenzoic acid as a photoaffinity label for binding studies of a V-ATPase inhibitors
Bender, Tobias; et al, European Journal of Organic Chemistry, 2007, (23), 3870-3878

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Référence
Comparing Lipid Photo-Cross-linking Efficacy of Penetratin Analogues Bearing Three Different Photoprobes: Dithienyl Ketone, Benzophenone, and Trifluoromethylaryldiazirine
Jiao, Chen-Yu; et al, Bioconjugate Chemistry, 2010, 21(2), 352-359

Synthetic Routes 10

Conditions de réaction
Référence
Design and Synthesis of (+)-Discodermolide-Paclitaxel Hybrids Leading to Enhanced Biological Activity
Smith, Amos B. III; et al, Journal of Medicinal Chemistry, 2011, 54(18), 6319-6327

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  1 h, 70 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
2.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Référence
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Pyridine ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  19 h, 50 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  50 °C
1.4 Reagents: Sodium bisulfite Solvents: Water
Référence
Clickable PEG conjugate obtained by "clip" photochemistry: Synthesis and characterization by quantitative 19F NMR
Pourcelle, Vincent; et al, Journal of Fluorine Chemistry, 2012, 140, 62-69

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  0 °C; 14 h, 0 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Référence
Comparative Analysis of the Reactivity of Diazirine-Based Photoaffinity Probes toward a Carbohydrate-Binding Protein
Sakurai, Kaori; et al, Asian Journal of Organic Chemistry, 2015, 4(8), 724-728

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  1 h, 70 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
3.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
3.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Référence
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
1.2 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.3 Reagents: Ammonia Solvents: Dichloromethane
1.4 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Ethanol ,  tert-Butanol
1.5 Reagents: Methyl iodide Solvents: Dimethylformamide
1.6 Reagents: Sodium hydroxide Solvents: Water
Référence
An improved synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid for photoaffinity labeling
Hatanaka, Yasumaru; et al, Heterocycles, 1993, 35(2), 997-1004

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Silver oxide (Ag2O) ;  3 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Référence
Comparing Lipid Photo-Cross-linking Efficacy of Penetratin Analogues Bearing Three Different Photoprobes: Dithienyl Ketone, Benzophenone, and Trifluoromethylaryldiazirine
Jiao, Chen-Yu; et al, Bioconjugate Chemistry, 2010, 21(2), 352-359

Synthetic Routes 17

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  6 h, -78 °C → -50 °C
2.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  rt; 20 - 30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Référence
Convenient synthesis of a [1-14C]diazirinylbenzoic acid as a photoaffinity label for binding studies of a V-ATPase inhibitors
Bender, Tobias; et al, European Journal of Organic Chemistry, 2007, (23), 3870-3878

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Methanol
Référence
Synthesis and Application of a Radioactive Photoaffinity Label for Binding-Site Investigations of Natural Products and Contributions to the Total Synthesis of Collinolactone
Bender, Tobias, 2008, , ,

Synthetic Routes 19

Conditions de réaction
1.1 Solvents: Methanol
Référence
Synthesis and characterization of novel photoreactive naltrexone analogs as isomeric carbene-generating probes for opioid receptors
Hatanaka, Yasumaru; et al, Heterocycles, 1996, 43(3), 519-22

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.1 Reagents: Triethylamine Solvents: Methanol
Référence
Synthesis and Application of a Radioactive Photoaffinity Label for Binding-Site Investigations of Natural Products and Contributions to the Total Synthesis of Collinolactone
Bender, Tobias, 2008, , ,

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
2.2 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.3 Reagents: Ammonia Solvents: Dichloromethane
2.4 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Ethanol ,  tert-Butanol
2.5 Reagents: Methyl iodide Solvents: Dimethylformamide
2.6 Reagents: Sodium hydroxide Solvents: Water
Référence
An improved synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid for photoaffinity labeling
Hatanaka, Yasumaru; et al, Heterocycles, 1993, 35(2), 997-1004

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: Tosyl chloride ,  Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Solvents: Dichloromethane ;  16 h, -78 °C
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  16 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Synthetic Routes 23

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Référence
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents
Nassal, Michael, Liebigs Annalen der Chemie, 1983, (9), 1510-23

Synthetic Routes 24

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  90 min, rt
2.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ;  rt; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Vapor-Phase Carbenylation of Hard and Soft Material Interfaces
Li, Xunzhi; et al, Langmuir, 2016, 32(44), 11386-11394

Synthetic Routes 25

Conditions de réaction
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water
Référence
Synthesis and tritium labeling of new aromatic diazirine building blocks for photoaffinity labeling and cross-linking
Ambroise, Yves; et al, European Journal of Organic Chemistry, 2001, (20), 3961-3964

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Raw materials

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:85559-46-2)4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
A901502
Pureté:99%
Quantité:1g
Prix ($):242.0